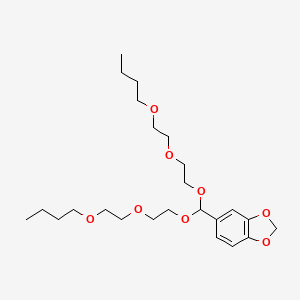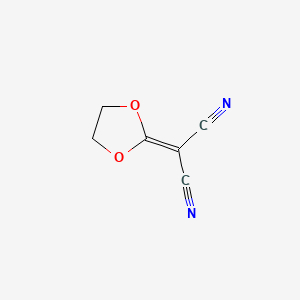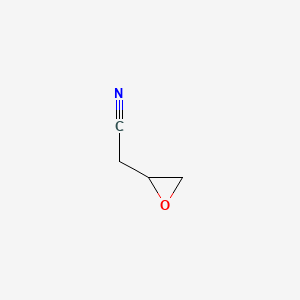![molecular formula C9H10N4O B1620276 1-(2,7-ジメチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル)エタノン CAS No. 727997-38-8](/img/structure/B1620276.png)
1-(2,7-ジメチル-[1,2,4]トリアゾロ[1,5-a]ピリミジン-6-イル)エタノン
概要
説明
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with two methyl groups at positions 2 and 7, and an ethanone group at position 6.
科学的研究の応用
作用機序
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biological pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to have various biological activities .
生化学分析
Biochemical Properties
Compounds in the [1,2,4]triazolo[1,5-a]pyrimidines class have been found to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound.
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
The synthesis of 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be achieved through several methods. One common approach involves the use of microwave-mediated, catalyst-free conditions. In this method, the starting materials are subjected to microwave irradiation in the presence of dry toluene at 140°C. This eco-friendly method eliminates the need for catalysts and additives, making it a sustainable option .
Another method involves the interaction of imidates with corresponding hydrazides, followed by cyclization with esters of fluorinated acids or activated carbonyl compounds. This method allows for the efficient formation of the triazolopyrimidine core .
化学反応の分析
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols .
For example, the compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
類似化合物との比較
1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can be compared with other triazolopyrimidine derivatives, such as 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidines. While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities .
5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidines: These compounds have shown potent antiviral and antitumor activities, making them valuable in medicinal chemistry.
6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one: This derivative has demonstrated significant anticonvulsant activity, highlighting its potential as a therapeutic agent for neurological disorders.
特性
IUPAC Name |
1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-5-8(6(2)14)4-10-9-11-7(3)12-13(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUXRAWFAFPGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349842 | |
| Record name | 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727997-38-8 | |
| Record name | 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















